2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-23-11-14(17(22-23)26-3)16-20-21-18(24(16)2)27-12-15(25)19-10-9-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQGHPJQIQTENG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrazole moiety, a triazole ring, and a phenethylacetamide group. This structural diversity contributes to its varied biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For example, derivatives similar to the target compound have shown effective inhibition against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anti-inflammatory Effects
Compounds with triazole structures are also noted for their anti-inflammatory properties. Research has demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Anticancer Potential
The anticancer activity of triazole derivatives has been extensively studied. For instance, compounds similar to the target molecule have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of Bcl-2 family proteins and caspase activation .
Case Study: In Vivo Efficacy
A study evaluating the efficacy of triazole derivatives in vivo demonstrated significant tumor reduction in murine models when treated with compounds structurally related to this compound. The results indicated a dose-dependent response with minimal toxicity observed at therapeutic doses .
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Interference with Signal Transduction : By modulating key signaling pathways, such as those involving MAPK or NF-kB, the compound can alter cellular responses to stress and inflammation.
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a crucial aspect of its anticancer activity.
Data Summary Table
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Computational Predictions
Using PASS On-line® software, analogues like those in predict antimicrobial and kinase inhibitory activities. Molecular docking of the target compound could hypothesize interactions with enzymes such as cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs), given the triazole-thioacetamide pharmacophore’s prevalence in these inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
